7-(3-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
Starting Materials: The pyrrolo[3,2-d]pyrimidine core and 3-methylbenzyl chloride.
Reaction Conditions: The reaction is typically performed in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF), resulting in the substitution of the 3-methylphenyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions
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Formation of the Pyrrolo[3,2-d]pyrimidine Core
Starting Materials: 2-aminopyrimidine and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, leading to the cyclization and formation of the pyrrolo[3,2-d]pyrimidine core.
Chemical Reactions Analysis
Types of Reactions
7-(3-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation can lead to the formation of corresponding N-oxides or other oxidized derivatives.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Products: Reduction can yield reduced forms of the compound, potentially altering its biological activity.
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Substitution
Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Conditions: Typically performed in polar aprotic solvents with or without catalysts.
Products: Substitution reactions can introduce different functional groups, modifying the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, 7-(3-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent Studies have indicated its activity against certain cancer cell lines, making it a candidate for further investigation in oncology
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of 7-(3-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include protein kinases and other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one: Similar structure but lacks the methyl group on the phenyl ring.
7-(4-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one: Similar structure with the methyl group in a different position on the phenyl ring.
7-(3-chlorophenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
The presence of the 3-methylphenyl group in 7-(3-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one imparts unique chemical and biological properties compared to its analogs. This specific substitution pattern can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity, making it a distinct and valuable compound for research and development.
Properties
IUPAC Name |
7-(3-methylphenyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-8-3-2-4-9(5-8)10-6-14-12-11(10)15-7-16-13(12)17/h2-7,14H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUABZBOPCIWVHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CNC3=C2N=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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